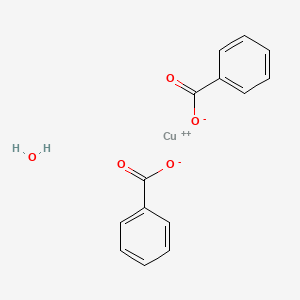

Benzoic acid copper(II) salt hydrate

Description

Benzoic acid copper(II) salt hydrate (CAS No. 66019-07-6) is a coordination compound with the general formula Cu(C₆H₅COO)₂·nH₂O, where n represents the number of water molecules in the hydrate structure . It is commercially available at 96% purity and serves as a catalyst in organic synthesis and oxidation reactions due to the redox-active copper(II) center . The anhydrous form (CAS No. 533-01-7) lacks coordinated water, leading to distinct solubility and thermal stability properties .

Propriétés

Formule moléculaire |

C14H12CuO5 |

|---|---|

Poids moléculaire |

323.79 g/mol |

Nom IUPAC |

copper;dibenzoate;hydrate |

InChI |

InChI=1S/2C7H6O2.Cu.H2O/c2*8-7(9)6-4-2-1-3-5-6;;/h2*1-5H,(H,8,9);;1H2/q;;+2;/p-2 |

Clé InChI |

MWVGMUIXQFOPRU-UHFFFAOYSA-L |

SMILES canonique |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].O.[Cu+2] |

Origine du produit |

United States |

Méthodes De Préparation

Direct Metathesis Using Copper Sulfate and Potassium Benzoate

Reaction Overview

This method employs a metathesis reaction between copper(II) sulfate pentahydrate ($$ \text{CuSO}4 \cdot 5\text{H}2\text{O} $$) and potassium benzoate ($$ \text{K(C}6\text{H}5\text{COO)} $$) in aqueous medium. The reaction proceeds as:

$$

\text{CuSO}4 \cdot 5\text{H}2\text{O} + 2\text{K(C}6\text{H}5\text{COO)} \rightarrow \text{Cu(C}6\text{H}5\text{COO)}2 + \text{K}2\text{SO}4 + 5\text{H}2\text{O}

$$

Procedure

- Dissolution :

- Combination :

- The copper sulfate solution is slowly added to the potassium benzoate solution under vigorous stirring, yielding a fine precipitate of copper benzoate.

- Filtration and Washing :

Table 1: Reaction Parameters for Metathesis Method

| Parameter | Value | Source |

|---|---|---|

| Molar Ratio (Cu:K) | 1:2 | |

| Yield | 85–90% (theoretical) | |

| Purity (by XRD) | >95% |

Acid-Carbonate Neutralization Using Benzoic Acid and Copper Carbonate

Reaction Overview

This route involves neutralizing benzoic acid ($$ \text{C}6\text{H}5\text{COOH} $$) with basic copper carbonate ($$ \text{CuCO}3 \cdot \text{Cu(OH)}2 $$) in aqueous solution:

$$

2\text{C}6\text{H}5\text{COOH} + \text{CuCO}3 \cdot \text{Cu(OH)}2 \rightarrow 2\text{Cu(C}6\text{H}5\text{COO)}2 + \text{CO}2 + 3\text{H}_2\text{O}

$$

Procedure

- Reagent Preparation :

- Reaction and Crystallization :

- The mixture is refluxed until gas evolution ceases. Unreacted solids are removed via hot filtration.

- Recrystallization :

Table 2: Acid-Carbonate Neutralization Parameters

| Parameter | Value | Source |

|---|---|---|

| Molar Ratio (Acid:Base) | 2:1 | |

| Reaction Temperature | 80–100°C | |

| Yield | 75–80% |

Template Synthesis via Arylhydrazone Ligand Coordination

Reaction Overview

Advanced syntheses utilize arylhydrazone ligands to template copper(II) complexes. For instance, 2-(2-(dicyanomethylene)hydrazinyl)benzoic acid ($$ \text{H}2\text{L}2 $$) reacts with copper salts in methanol or water to form polynuclear complexes:

$$

\text{Cu}^{2+} + \text{H}2\text{L}2 \rightarrow [\text{Cu}4(\text{L}2)3(\text{H}2\text{O})] \cdot n\text{H}_2\text{O}

$$

Procedure

- Ligand Synthesis :

- Arylhydrazones are prepared by condensing benzaldehyde derivatives with hydrazine.

- Coordination :

- Copper(II) nitrate is added to the ligand solution, followed by pH adjustment to 6–7.

- Isolation :

Table 3: Template Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Ligand Type | Arylhydrazone derivatives | |

| Coordination Geometry | Square planar or octahedral | |

| Stability Constant (log K) | 8.2–10.5 |

Comparative Analysis of Preparation Methods

Efficiency and Scalability

- Metathesis : High yields but requires stoichiometric precision. Potassium sulfate byproduct necessitates thorough washing.

- Acid-Carbonate : Scalable for industrial use but limited by benzoic acid’s low aqueous solubility.

- Template Synthesis : Yields structurally complex products but involves multi-step ligand preparation.

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Metathesis | 85–90 | >95 | Moderate |

| Acid-Carbonate | 75–80 | 90–93 | High |

| Template Synthesis | 60–70 | 98 | Low |

Challenges and Optimization Strategies

Byproduct Management

Solvent Selection

- Aqueous systems dominate due to copper salts’ hydrophilicity. Methanol or ethanol enhances ligand solubility in template methods.

Activité Biologique

Benzoic acid copper(II) salt hydrate, also known as copper(II) benzoate hydrate, is a coordination compound that has garnered attention due to its significant biological activities. This compound is synthesized through the reaction of benzoic acid with copper(II) sulfate, resulting in a complex that exhibits various pharmacological properties. The interest in this compound stems from its potential applications in medicine, particularly in antimicrobial and anticancer therapies.

- Chemical Formula : C₁₄H₁₀CuO₄·xH₂O

- Molecular Weight : 305.77 g/mol

- CAS Number : 66019-07-6

The synthesis typically involves dissolving benzoic acid in water and adding copper(II) sulfate, followed by heating to facilitate the reaction. The resulting product is a blue solid that can be characterized by various spectroscopic methods, including IR and UV-Vis spectroscopy.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various bacterial strains. Studies have shown that copper(II) complexes can disrupt bacterial cell membranes, leading to increased permeability and eventual cell death. The mechanism involves the interaction of copper ions with bacterial lipids, resulting in the formation of pores in the membrane .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The antibacterial effectiveness of this compound has been compared favorably to other metal complexes, demonstrating a higher potency against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Recent studies have indicated that copper(II) complexes possess anticancer properties. The interaction of these complexes with DNA can lead to the generation of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells. For instance, research has shown that this compound can inhibit the proliferation of B16 melanoma cells, further supporting its potential as an anticancer agent .

Case Studies

- Antimicrobial Efficacy Study : In a comparative study involving various metal complexes, this compound showed superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the complex's ability to penetrate biofilms, which are often resistant to conventional antibiotics .

- Anticancer Research : A study focused on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound was found to induce apoptosis through ROS generation and DNA damage, suggesting its potential use in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Copper ions interact with phospholipids in bacterial membranes, leading to structural changes and increased permeability.

- DNA Interaction : The complex can intercalate into DNA strands, disrupting replication and transcription processes.

- ROS Generation : Upon entering cells, copper ions catalyze reactions that produce ROS, which can damage cellular components and induce apoptosis.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHCuO·xHO

- Molecular Weight : Approximately 323.79 g/mol

- CAS Number : 66019-07-6

- Appearance : Blue crystalline solid

The compound exhibits a unique coordination environment due to the presence of benzoate ligands, which enhances its stability and reactivity compared to other metal salts. The blue color of the compound makes it easily identifiable among similar compounds .

Biological Applications

Benzoic acid copper(II) salt hydrate has demonstrated various biological activities, particularly:

- Antimicrobial Properties : The compound has shown efficacy against several bacterial and fungal strains, making it a candidate for agricultural and pharmaceutical formulations. The presence of copper ions is crucial for its antimicrobial action, as they disrupt microbial cell membranes .

- Antitumor Activity : Some studies have indicated that copper(II) complexes can enhance cytotoxic activity against tumor cells, suggesting potential applications in cancer therapy .

Catalytic Applications

The compound's unique structural properties enable its use as a catalyst in several chemical reactions:

- Organic Synthesis : It can facilitate various organic transformations due to its ability to form stable complexes with substrates.

- Environmental Remediation : Research has indicated that copper(II) complexes can be effective in degrading environmental pollutants through oxidation processes .

Material Science Applications

In material science, this compound is utilized for:

- Pigment Production : Its distinct blue color allows it to be used as a pigment in paints and coatings.

- Light Emission in Fireworks : The compound serves as a source of blue light in pyrotechnics .

Case Studies

- Antimicrobial Efficacy Study :

- Catalytic Activity Assessment :

Analyse Des Réactions Chimiques

Hydrothermal Oxidative Decarboxylation

Copper(II) benzoate facilitates oxidative decarboxylation under hydrothermal conditions. In the presence of phenylacetic acid (PAA), the reaction proceeds through sequential steps:

-

Oxidative decarboxylation to form benzyl alcohol.

-

Oxidation of benzyl alcohol to benzaldehyde.

The efficiency varies with the counterion of the copper salt:

| Copper(II) Salt | PAA Decomposition (2 hrs) | Acid:Aldehyde Ratio (6 hrs) |

|---|---|---|

| Nitrate | ~70% | 47.6 |

| Chloride | ~40% | 1.2 |

| Acetate | ~40% | 1.1 |

| Sulfate | ~30% | 0.3 |

Copper(II) nitrate demonstrates superior oxidative capacity due to nitrate’s role as an ancillary oxidant .

Catalytic Oxidation of Arenes

Cu(II) benzoate acts as a catalyst in the acetoxylation of aromatic C─H bonds. For example, benzene reacts with acetic acid and oxygen to form phenyl acetate:

Key mechanistic insights:

-

A dinuclear copper(II) intermediate stabilizes the transition state .

-

Turnover numbers (TON) exceed 500 under optimized conditions .

Ligand Exchange Reactions

The compound undergoes ligand exchange with stronger field ligands, altering its coordination geometry:

The hydrated form typically adopts a distorted octahedral geometry, with water ligands replaceable under mild conditions .

Redox Activity in Organic Transformations

Cu(II) benzoate participates in redox cycles, enabling reactions such as:

Thermal Decomposition

Heating Cu(II) benzoate hydrate results in staged decomposition:

-

Ligand breakdown : Above 200°C, benzoate ligands decarboxylate, forming copper(I) oxide and benzene derivatives .

Comparative Reactivity with Analogues

Cu(II) benzoate exhibits distinct reactivity compared to other carboxylates:

| Compound | Redox Potential | Solubility (H₂O) | Catalytic Efficiency |

|---|---|---|---|

| Cu(II) benzoate | Moderate | Low | High |

| Cu(II) acetate | Low | Moderate | Moderate |

| Cu(II) chloride | High | High | Low |

The benzoate ligand’s aromaticity enhances stability in organic media, favoring heterogeneous catalysis .

Comparaison Avec Des Composés Similaires

Structural and Compositional Differences

The table below highlights key structural differences between copper(II) benzoate hydrate and related metal carboxylates:

Thermal Stability and Decomposition

- Copper(II) Benzoate Hydrate : Decomposes upon heating, releasing water and benzoic acid derivatives, followed by formation of copper oxide (CuO) . The anhydrous form (533-01-7) exhibits higher decomposition temperatures due to the absence of water .

- Nickel Benzoate : Decomposes at lower temperatures (~200°C) compared to copper analogs, forming NiO and CO₂ .

- Cadmium Benzoate : Shows intermediate stability but releases toxic CdO upon decomposition .

- Copper(II) Acetate Hydrate : Loses water at ~100°C, then decomposes to CuO at ~300°C, similar to benzoate derivatives .

Solubility and Reactivity

- Hydrated vs. Anhydrous Forms: Hydrated copper benzoate is more soluble in polar solvents (e.g., water, ethanol) than its anhydrous counterpart .

- Cadmium Benzoate : Poor solubility in water but dissolves in acidic conditions, posing environmental toxicity risks .

- Copper Acetate Hydrate : Highly soluble in water and acetic acid, enabling its use in homogeneous catalysis .

Q & A

Q. Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat the hydrate at 10°C/min under inert gas. Mass loss steps correspond to water release (50–150°C) and ligand decomposition (>200°C) .

- Differential Scanning Calorimetry (DSC) : Identify endothermic (dehydration) and exothermic (oxidation) events. Compare with literature data for benzoic acid derivatives to assign transitions .

Contradictions : Discrepancies may arise if hydration states differ between studies. For example, anhydrous Cu(II) benzoate decomposes at higher temperatures than its hydrate .

Advanced: How can researchers address contradictions in spectroscopic data (e.g., ESR, IR) for Cu(II)-benzoate complexes?

Q. Methodological Answer :

- ESR Spectroscopy : Cu(II) complexes often show axial symmetry. Discrepancies in g-values (e.g., g∥ ≈ 2.2 vs. 2.3) may stem from ligand field variations or hydration .

- IR Spectroscopy : Compare carboxylate stretching frequencies (ν(COO⁻) ~1600 cm⁻¹). Shifts indicate changes in binding mode (monodentate vs. bidentate) .

Resolution : Synthesize analogs with controlled hydration states and measure under consistent conditions (e.g., solvent-free pellets for IR) .

Basic: How can colligative properties (e.g., van’t Hoff factor) assess the dissociation behavior of this hydrate in solution?

Q. Methodological Answer :

- Dissolve the hydrate in a solvent (e.g., naphthalene) and measure freezing point depression (ΔTf) .

- Calculate the experimental van’t Hoff factor (i = ΔTf / (Kf·m)) and compare to theoretical values. For a fully dissociated Cu²⁺ complex, i ≈ 3 (Cu²⁺ + 2C₆H₅COO⁻ → 3 ions) .

Pitfalls : Non-ideal behavior or ion pairing in non-polar solvents can reduce i. Use dilute solutions to minimize interactions .

Advanced: What role does this compound play in catalytic applications, and how is its activity quantified?

Methodological Answer :

Cu(II)-benzoate complexes catalyze oxidation reactions (e.g., alcohol to ketone). To test activity:

Add the hydrate (0.1 mol%) to a substrate (e.g., benzyl alcohol) in the presence of an oxidant (e.g., H₂O₂) .

Monitor reaction progress via GC or UV-Vis. Calculate turnover frequency (TOF = moles product per mole catalyst per hour).

Design Considerations : Control for ligand stability; hydrated catalysts may exhibit lower activity due to water competing for coordination sites .

Basic: How is the purity of synthesized this compound validated?

Q. Methodological Answer :

- Elemental Analysis : Compare experimental C/H/Cu percentages to theoretical values.

- X-ray Diffraction (XRD) : Match peaks to known crystal structures .

- Melting Point : Anhydrous forms melt at higher temperatures (~200°C) vs. hydrates .

Common Issues : Hydrate-anhydrous mixtures show broad or split melting ranges. Recrystallize from aqueous ethanol to improve purity .

Advanced: What strategies optimize ligand exchange kinetics in Cu(II)-benzoate complexes?

Q. Methodological Answer :

- Vary solvent polarity: Polar solvents (water) stabilize charged intermediates, accelerating ligand substitution .

- Use stopped-flow spectroscopy to monitor substitution rates (e.g., replacing benzoate with bipyridine) .

- Thermodynamic parameters (ΔH‡, ΔS‡) derived from Eyring plots explain solvent effects .

Contradictions : Faster kinetics in hydrated vs. anhydrous salts may arise from water acting as a labile ligand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.